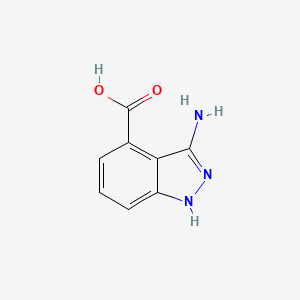

3-amino-1H-indazole-4-carboxylic acid

Descripción general

Descripción

3-Amino-1H-indazole-4-carboxylic acid is a heterocyclic aromatic organic compound characterized by the presence of an indazole ring system with an amino group at the 3-position and a carboxylic acid group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1H-indazole-4-carboxylic acid typically involves the cyclization of o-aminobenzonitrile derivatives. One common method is the reaction of o-aminobenzonitrile with hydrazine hydrate under acidic conditions to form the indazole ring. The reaction conditions include heating the mixture to reflux in the presence of a strong acid such as hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-1H-indazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amino group, often using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of this compound derivatives with higher oxidation states.

Reduction: The reduction of the carboxylic acid group can produce 3-amino-1H-indazole-4-ol.

Substitution: Substitution reactions can yield various alkylated derivatives of the compound.

Aplicaciones Científicas De Investigación

Chemistry

IAC serves as a critical building block for synthesizing complex organic molecules and coordination polymers. Its ability to form coordination complexes with transition metals has been explored for developing materials with unique magnetic and luminescent properties.

| Application | Description |

|---|---|

| Synthesis of Organic Molecules | Used as a precursor in the synthesis of various indazole derivatives. |

| Coordination Polymers | Forms complexes with metal ions, exhibiting unique properties useful in material science. |

Biology

The biological activities of IAC are extensive, including:

- Anticancer Activity : IAC derivatives have shown significant potential in inhibiting cancer cell proliferation. For instance, studies indicate that certain derivatives can induce apoptosis in neoplastic cell lines.

- Antimicrobial Properties : IAC exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infectious diseases.

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities that could aid in managing chronic inflammatory conditions.

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against multiple pathogens | |

| Anti-inflammatory | Reduces inflammation markers |

Medicine

IAC is being investigated as a precursor for developing pharmaceutical agents targeting various diseases. Notably, it has shown promise in:

- Contraceptive Development : Derivatives like gamendazole have demonstrated effectiveness in male contraception by inducing infertility in animal models.

- Cancer Therapy : Several studies have identified IAC derivatives as potent inhibitors of specific cancer-related kinases, such as FGFRs and Bcr-Abl.

| Medical Application | Description |

|---|---|

| Contraceptive Agent | Gamendazole derivative shows 100% infertility rate in male rats. |

| Cancer Treatment | Potent inhibitors against FGFRs and Bcr-Abl with low IC50 values. |

Anticancer Research

A study focused on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid derivatives revealed potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The most potent derivative exhibited an IC50 value of approximately 30.2 nM, indicating strong potential for therapeutic use against tumors expressing FGFRs.

Coordination Polymers

Recent investigations into coordination polymers based on IAC showed promising luminescent properties and selective toxicity against cancer cell lines. For example, cadmium-based polymers demonstrated dose-dependent toxicity toward melanoma cells while zinc-based polymers did not exhibit inherent toxicity.

Mecanismo De Acción

The mechanism by which 3-amino-1H-indazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the desired therapeutic effects.

Comparación Con Compuestos Similares

1H-indazole-3-carboxylic acid

1H-indazole-4-carboxylic acid

2-amino-1H-indazole-4-carboxylic acid

5-amino-1H-indazole-4-carboxylic acid

Actividad Biológica

3-Amino-1H-indazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including anticandidal, anti-inflammatory, and anticancer activities, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features an indazole ring with an amino group at the 3-position and a carboxylic acid at the 4-position. This structural arrangement is crucial for its biological activity. The synthesis of this compound often involves methods such as the Suzuki-Miyaura coupling reaction, which allows for the introduction of various substituents that can enhance its pharmacological profile .

1. Anticandidal Activity

Recent studies have highlighted the anticandidal properties of indazole derivatives, including this compound. In vitro evaluations against various Candida species demonstrated significant activity:

| Compound | Candida Species | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | C. albicans | 3.807 mM |

| C. glabrata | 15.227 mM |

These findings suggest that modifications to the indazole scaffold can lead to enhanced antifungal properties, making it a promising candidate for further development .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through its effects on inflammatory pathways. Studies indicate that this compound can inhibit the expression of pro-inflammatory cytokines, particularly in models of endometriosis and hypoxia-induced inflammation. The mechanism involves downregulation of NF-kB activity and COX-2 expression, which are critical mediators in inflammatory responses .

3. Anticancer Activity

The indazole scaffold has also shown promise in cancer research. Compounds derived from this compound have been evaluated for their antiproliferative effects on various cancer cell lines:

| Cell Line | IC50 (nM) |

|---|---|

| FGFR1 | < 4.1 |

| FGFR2 | 2.0 ± 0.8 |

| KG1 | 25.3 ± 4.6 |

These results indicate that derivatives of this compound can effectively inhibit cancer cell proliferation, particularly through targeting fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and metastasis .

Case Studies and Research Findings

Several studies have documented the efficacy of indazole derivatives in clinical and preclinical settings:

- Study on Endometriosis : Treatment with indazole derivatives significantly reduced inflammation markers in animal models, suggesting potential therapeutic applications for conditions characterized by chronic inflammation .

- Antifungal Screening : A series of indazole derivatives were synthesized and screened against Candida species, revealing that certain substitutions greatly enhance antifungal activity .

Propiedades

IUPAC Name |

3-amino-1H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-7-6-4(8(12)13)2-1-3-5(6)10-11-7/h1-3H,(H,12,13)(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTKSZWPLVNZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NN=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.